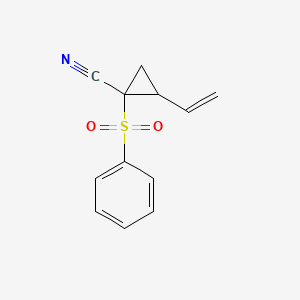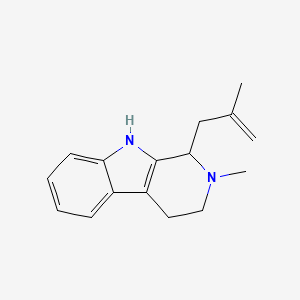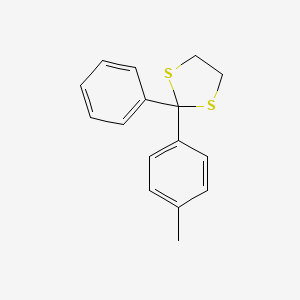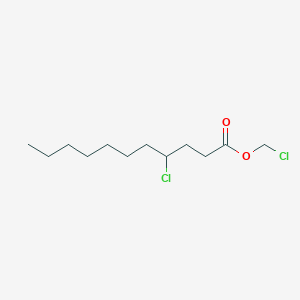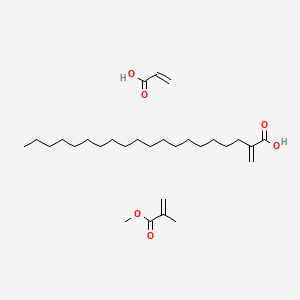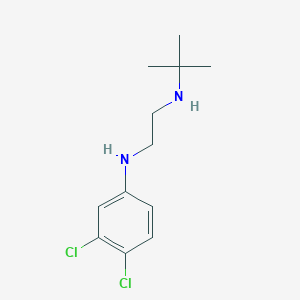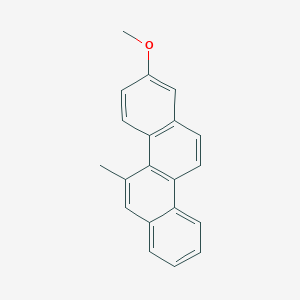
Asn-Pro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Asn-Pro typically involves the coupling of L-asparagine and L-proline using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by automating the repetitive steps of deprotection and coupling. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Asn-Pro can undergo various chemical reactions, including:
Deamidation: The asparagine residue in this compound can undergo deamidation, converting it to aspartic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used for oxidation reactions.
Major Products Formed
Hydrolysis: L-asparagine and L-proline.
Oxidation: Hydroxyproline.
Deamidation: Aspartic acid.
Aplicaciones Científicas De Investigación
Asn-Pro has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Asn-Pro involves its interaction with specific molecular targets and pathways. For example, the casein peptide this compound-Trp-Asp-Gln has been shown to enhance epithelial barrier function by upregulating the expression of occludin, a protein involved in tight junction formation in intestinal cells . This suggests that this compound-containing peptides can modulate cellular functions by influencing gene expression and protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Asparagine (Asn): An amino acid involved in protein synthesis and metabolism.
Proline (Pro): An amino acid that plays a role in protein structure due to its unique cyclic structure.
Asn-Asn-Pro-Ser: A tetrapeptide composed of two L-asparagine units, L-proline, and L-serine.
Uniqueness of Asn-Pro
This compound is unique due to its specific combination of L-asparagine and L-proline, which imparts distinct chemical and biological properties. The presence of both amino acids in a single dipeptide allows for unique interactions and functions that are not observed in the individual amino acids or other similar peptides .
Propiedades
| 78346-95-9 | |
Fórmula molecular |
C9H15N3O4 |
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15N3O4/c10-5(4-7(11)13)8(14)12-3-1-2-6(12)9(15)16/h5-6H,1-4,10H2,(H2,11,13)(H,15,16)/t5-,6-/m0/s1 |
Clave InChI |
GADKFYNESXNRLC-WDSKDSINSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC(=O)N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC(=O)N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


